molecular formula C19H21N5O2S B13947702 Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- CAS No. 61049-89-6

Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-

Cat. No.: B13947702
CAS No.: 61049-89-6
M. Wt: 383.5 g/mol
InChI Key: BCWCNVJFJHRIFZ-UHFFFAOYSA-N
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Description

The compound Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- is a structurally complex azo dye characterized by a central phenyl ring substituted with a methyl group at the 3-position and a 3-phenyl-1,2,4-thiadiazol-5-yl azo group at the 4-position. The imino bis-ethanol moieties at the 2,2'-positions enhance solubility in polar solvents like ethanol and water . This compound belongs to the disperse dye class, commonly used in textiles and hair coloring due to its chromophoric azo (-N=N-) group and auxochromic hydroxyl/amino groups .

Properties

CAS No.

61049-89-6

Molecular Formula

C19H21N5O2S

Molecular Weight

383.5 g/mol

IUPAC Name

2-[N-(2-hydroxyethyl)-3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]anilino]ethanol

InChI

InChI=1S/C19H21N5O2S/c1-14-13-16(24(9-11-25)10-12-26)7-8-17(14)21-22-19-20-18(23-27-19)15-5-3-2-4-6-15/h2-8,13,25-26H,9-12H2,1H3

InChI Key

BCWCNVJFJHRIFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(CCO)CCO)N=NC2=NC(=NS2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Thiadiazole Ring Synthesis

Route A : Cyclization of thiosemicarbazide derivatives

  • Reacting 3-phenyl-1,2,4-thiadiazole-5-amine with carbonyl precursors (e.g., ketones or aldehydes) in ethanol under acidic conditions
  • Key reagents: Phosphorus oxychloride (POCl₃) or polyphosphoric acid as cyclizing agents

Route B : Lawesson's reagent-mediated thionation

  • Conversion of 1,3,4-oxadiazole intermediates using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide)

Azo Coupling Methodology

The diazotization and coupling process involves:

  • Diazonium salt preparation :
    • 3-Methyl-4-aminophenyl derivatives treated with NaNO₂/HCl at 0-5°C
  • Coupling reaction :
    • Reacting diazonium salt with bis(2-hydroxyethyl)amine in ethanol (pH 6-8)
    • Temperature control: 10-15°C to prevent thermal decomposition

Optimized Synthetic Protocol

A representative procedure combines both stages:

Step Component Reagents/Conditions Function
1 Thiadiazole precursor 3-Phenyl-1,2,4-thiadiazole-5-amine, POCl₃, EtOH Ring formation
2 Diazotization NaNO₂ (1.1 eq), HCl (2M), 0°C Diazonium salt generation
3 Coupling Bis(2-hydroxyethyl)amine, pH 7.5, 12°C Azo bond formation
4 Purification Column chromatography (SiO₂, MeCN/H₂O 85:15) Isolation

Critical Reaction Parameters

  • pH control : Maintain neutral conditions (pH 6.5-7.5) during coupling to prevent undesired side reactions
  • Solvent selection : Ethanol preferred for improved azo compound solubility
  • Temperature sensitivity : Exothermic reactions controlled below 20°C to prevent thermal degradation

Analytical Validation

Post-synthesis characterization employs:

  • HPLC : Newcrom R1 column (4.6×150 mm, 3 µm), mobile phase MeCN/H₂O/H₃PO₄ (65:34:1 v/v)
  • Mass spectrometry : ESI+ mode shows molecular ion at m/z 383.5 [M+H]⁺
  • ¹H NMR : Characteristic signals at δ 2.35 (CH₃), 3.65 (CH₂OH), 7.2-8.1 (aromatic protons)

Scalability Considerations

Preparative HPLC (20×250 mm column) enables gram-scale production with >98% purity. The method demonstrates robustness for pharmacokinetic studies, showing stability in biological matrices for 72 hrs at 4°C.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2,2’-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted phenyl or thiadiazole derivatives .

Scientific Research Applications

Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- is a chemical compound with the molecular formula C19H21N5O2S and a molecular weight of 383.5 g/mol . It is also known under several synonyms, including 2,2′-[[3-Methyl-4-[2-(3-phenyl-1,2,4-thiadiazol-5-yl)diazenyl]phenyl]imino]bis[ethanol] .

Scientific Research Applications

Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- can be analyzed using reverse phase (RP) HPLC methods with simple conditions . The mobile phase can contain acetonitrile, water, and phosphoric acid . For mass spectrometry (MS) applications, formic acid can be used instead of phosphoric acid . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Chromatographic Separation
High-performance liquid chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. The principle of HPLC relies on pumping a sample mixture or analyte in a solvent (known as the mobile phase) at high pressure through a column packed with a chromatographic stationary phase. Different components in the sample have different affinities for the stationary phase, which causes them to separate as they travel through the column. HPLC is used across a wide variety of applications, including pharmaceutical research, environmental monitoring, and food chemistry .

Pharmacokinetics
Pharmacokinetics (PK) is the study of how a drug or other substance is absorbed, distributed, metabolized, and eliminated by the body. It involves the processes of drug absorption and distribution throughout the body as well as drug metabolism and excretion. Analyzing "Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- " using methods suitable for pharmacokinetics can help understand its behavior within a biological system, which is crucial for drug development and understanding its potential therapeutic effects .

Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have a wide range of therapeutic activities . Various methods are employed for their synthesis, utilizing different precursors and reaction conditions . These derivatives are synthesized using thiosemicarbazide with CS2/NaOH to yield 1,3,4-thiadiazole derivatives . Alkyl and aryl thiohydrazide derivatives react with orthoesters to afford 1,3,4-thiadiazoles via a thiosemicarbazone intermediate which cyclizes to eliminate alcohol or hydrogen . Also, a series of 1,3,4-thiadiazole-2-amine derivatives were synthesized starting from isocyanates and acid hydrazides, in the presence of triethyl amine (TEA) in dry tetrahydrofuran (THF) to obtain intermediate derivatives which treated with TEA and p-tosyl chloride (p-TsCl) in N-methyl-2-pyrrolidone (NMP) .

Mechanism of Action

The mechanism of action of Ethanol, 2,2’-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous azo dyes, focusing on substituents, physicochemical properties, and applications:

Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications References
Target Compound 3-phenyl-1,2,4-thiadiazol-5-yl C₁₉H₂₁N₅O₂S₂* 455.54* Not reported High polarity due to thiadiazole; potential textile/hair dye
Disperse Red 17 (3179-89-3) 4-nitrophenyl C₁₈H₂₀N₄O₅S 404.44 Not reported Anionic hair dye; moderate solubility in ethanol
Disperse Red 98 (12223-49-3) 5-nitrobenzonitrile C₁₈H₁₅N₅O₃ 349.34 Not reported Textile dye; enhanced washfastness
2,2'-[[3-chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol (23355-64-8) Dichloro-nitro-phenyl C₁₇H₁₅Cl₃N₄O₅ 485.69 Not reported Environmentally persistent; regulated in EU
Ethanol,2,2'-[[3-(trifluoromethyl)phenyl]imino]bis- (323-79-5) Trifluoromethyl C₁₁H₁₄F₃NO₂ 249.23 Not reported High hydrophobicity; used in specialty coatings

*Molecular formula and weight inferred from structural analogs in .

Key Observations:

Substituent Effects :

  • Thiadiazole vs. Nitro : The thiadiazole group in the target compound introduces sulfur and nitrogen heteroatoms, likely enhancing electron-withdrawing effects compared to nitro groups. This may redshift absorption spectra, improving color depth .
  • Chlorinated Analogs : Chlorine substituents (e.g., CAS 23355-64-8) increase molecular weight and environmental persistence but raise regulatory concerns .

Solubility and Stability: Bis-ethanol groups in the target compound and Disperse Red 17 improve solubility in ethanol, critical for dye formulation . Thiadiazole’s aromatic stability may reduce photodegradation compared to nitro-based dyes, which are prone to nitro group reduction .

Applications :

  • Textiles : Thiadiazole derivatives are favored for synthetic fibers due to thermal stability during high-temperature dyeing .
  • Hair Dyes : Nitro-substituted dyes (e.g., Disperse Red 17) dominate due to vibrant shades, but thiadiazole analogs may offer safer alternatives with reduced allergenicity .

Biological Activity

Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis-, is a complex azo compound that incorporates a 1,2,4-thiadiazole moiety. This compound has attracted attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, focusing on its therapeutic implications and mechanisms of action.

Chemical Structure and Properties

The chemical structure of Ethanol, 2,2'-[[3-methyl-4-[(3-phenyl-1,2,4-thiadiazol-5-yl)azo]phenyl]imino]bis- can be represented as follows:

C19H21N5O2S\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{2}\text{S}

This compound features a thiadiazole ring known for its diverse biological activities. The presence of the azo group further enhances its potential as a bioactive agent.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiadiazole derivatives. For instance, compounds derived from 1,3,4-thiadiazole have shown significant antibacterial and antifungal activity. In a study assessing various thiadiazole derivatives, some exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 62.5 µg/mL against pathogenic microorganisms .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMIC (µg/mL)Activity Type
Compound A16–31.25Gram-positive Bacteria
Compound B31.25–62.5Fungi
Ethanol Compound16–31.25Gram-negative Bacteria

Anti-inflammatory Activity

Research indicates that compounds containing the thiadiazole ring can exhibit anti-inflammatory effects. For example, some derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), which are key enzymes in the inflammatory process . The structure-activity relationship (SAR) analysis suggests that specific substitutions on the thiadiazole ring enhance these anti-inflammatory properties.

Anticancer Properties

The anticancer potential of thiadiazole derivatives has also been documented. Some studies report that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of apoptotic pathways .

Case Studies

  • Synthesis and Characterization : A study synthesized various thiadiazole derivatives and characterized them using IR and NMR spectroscopy. The synthesized compounds were screened for their biological activities against several cancer cell lines and showed promising results with certain derivatives exhibiting significant cytotoxicity .
  • Antimicrobial Screening : Another investigation focused on a series of 1,3,4-thiadiazole derivatives that were tested against multiple strains of bacteria and fungi. Results indicated that some compounds displayed excellent antibacterial activity at low concentrations .

Q & A

Basic: What synthetic methodologies are recommended for preparing this azo-thiadiazole compound?

The compound can be synthesized via azo coupling and imine formation. A typical protocol involves:

  • Reagents : 3-Phenyl-1,2,4-thiadiazol-5-amine (or precursor), 3-methyl-4-nitrobenzaldehyde, ethanol, glacial acetic acid.
  • Procedure :
    • Diazotize the thiadiazole amine in acidic ethanol.
    • Couple with 3-methyl-4-nitrobenzaldehyde under reflux (4–6 hours) .
    • Reduce the nitro group to an amine using Na₂S₂O₄ or catalytic hydrogenation.
    • Perform imine formation with diethanolamine in ethanol, catalyzed by acetic acid .
  • Purification : Recrystallize from ethanol or use column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).

Basic: How should researchers characterize the structural and electronic properties of this compound?

Use a combination of spectroscopic and computational methods:

  • Spectroscopy :
    • UV-Vis : Analyze λmax (azo group: ~450–550 nm; thiadiazole: ~270–320 nm) in ethanol or DMSO .
    • ¹H/¹³C NMR : Confirm imine proton (δ 8.2–8.5 ppm) and thiadiazole carbons (δ 160–170 ppm) .
    • FT-IR : Identify N=N (1490–1560 cm⁻¹) and C=N (1640–1680 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ (expected m/z ~445–450).
  • Computational : DFT calculations (B3LYP/6-31G*) to predict electronic transitions and solubility parameters .

Advanced: What strategies resolve contradictions in solubility data across experimental and computational studies?

Discrepancies often arise from solvent polarity and aggregation effects:

  • Experimental : Measure solubility in DMSO, ethanol, and water (shake-flask method at 25°C). For example, predicted logP ≈ 2.5 (DFT) vs. experimental logP ≈ 3.1 .
  • Mitigation :
    • Use Hansen solubility parameters to refine computational models.
    • Validate with HPLC (C18 column, MeOH/H₂O 70:30) to detect aggregation .

Advanced: How can researchers evaluate the biological activity of this compound?

Focus on enzyme inhibition or cytotoxicity assays:

  • Thiadiazole-Specific Targets :
    • Carbonic Anhydrase Inhibition : Use a stopped-flow CO₂ hydration assay (IC₅₀ determination) .
    • Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .
  • Cytotoxicity : MTT assay on HEK-293 cells (48-hour exposure, IC₅₀ calculation) .
  • Controls : Compare with known inhibitors (e.g., acetazolamide for carbonic anhydrase).

Advanced: What computational approaches predict the compound’s photostability and degradation pathways?

  • Photostability : Time-dependent DFT (TD-DFT) with CAM-B3LYP functional to model excited-state behavior .
  • Degradation :
    • Simulate hydrolysis pathways (aqueous pH 3–11) using Gaussian’s SMD solvation model.
    • Validate with LC-MS to detect azo bond cleavage products (e.g., aromatic amines) .

Advanced: How does the thiadiazole moiety influence electronic properties compared to nitro-substituted analogs?

  • Comparative Analysis :
    • Electron Withdrawal : The thiadiazole group increases electron deficiency vs. nitro groups, red-shifting UV-Vis absorption (Δλ ≈ 20–30 nm) .
    • Redox Behavior : Cyclic voltammetry in DMF shows thiadiazole reduction at -1.2 V (vs. Ag/AgCl), distinct from nitro groups (-0.6 V) .

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